6-Chloro-9-(2-carboxyethyl)purine
Description
However, multiple studies discuss structurally related 9-substituted 6-chloropurine derivatives, which share similar synthetic pathways, reactivity, and biological applications. This article will focus on these analogs for comparative analysis, as direct data on the carboxyethyl-substituted compound is unavailable in the provided sources.
Properties
Molecular Formula |
C8H7ClN4O2 |
|---|---|
Molecular Weight |
226.62 g/mol |
IUPAC Name |
3-(6-chloropurin-9-yl)propanoic acid |
InChI |
InChI=1S/C8H7ClN4O2/c9-7-6-8(11-3-10-7)13(4-12-6)2-1-5(14)15/h3-4H,1-2H2,(H,14,15) |
InChI Key |
WTWJMQGZJFDZJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CCC(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
Antiviral and Anticancer Drug Synthesis
6-Chloro-9-(2-carboxyethyl)purine serves as a crucial intermediate in the synthesis of various antiviral and anticancer agents. Its structure allows for modifications that enhance efficacy against diseases such as cancer and viral infections. The compound's ability to mimic natural nucleosides is particularly valuable in designing drugs that can interfere with nucleic acid synthesis in pathogens or cancer cells.
Case Study: Synthesis of Nucleoside Analogues
A notable study synthesized several 6-substituted purine derivatives, including those derived from this compound, which demonstrated significant biological activity against cancer cell lines. These derivatives were evaluated for their cytotoxic effects, revealing promising results that suggest potential as lead compounds for further drug development .
Biochemical Research
Purine Metabolism Studies
Research utilizing this compound has provided insights into purine metabolism. Investigations focus on how this compound interacts within cellular pathways, influencing cellular processes such as proliferation and apoptosis. Understanding these interactions is crucial for developing targeted therapies in oncology and virology.
Table 1: Summary of Biochemical Studies Involving this compound
Drug Delivery Systems
Innovative Delivery Mechanisms
The unique structure of this compound allows researchers to explore novel drug delivery systems. Such systems aim to improve the targeting and efficacy of therapeutic compounds, potentially leading to better patient outcomes in treatments for chronic diseases.
Material Science Applications
Development of Advanced Materials
Beyond pharmaceuticals, the properties of this compound are being investigated for applications in material science. Its chemical structure may contribute to the development of polymers with specific electronic or optical characteristics, broadening the scope of its utility beyond biological systems.
Future Directions and Research Opportunities
The ongoing research into this compound suggests several future directions:
- Synthesis of New Derivatives : Continued exploration of structural modifications could yield compounds with enhanced biological activities.
- Clinical Trials : Promising candidates derived from this compound should be prioritized for clinical evaluations to assess their therapeutic potential.
- Interdisciplinary Applications : Collaborations between chemists, biologists, and material scientists could lead to innovative applications in drug delivery and materials engineering.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 9-position substitution of 6-chloropurine significantly influences physicochemical properties, biological activity, and synthetic utility. Below is a detailed comparison of key analogs:
Table 1: Key 9-Substituted 6-Chloropurine Derivatives
Structural and Functional Divergence
- Substituent Effects on Lipophilicity: Aryl and benzyl groups (e.g., 4-nitrobenzyl) increase lipophilicity, enhancing membrane permeability . Carbohydrate moieties (e.g., ribofuranosyl) improve water solubility, critical for nucleoside drug delivery .
Stereochemical Influence :
- Asymmetric synthesis of 6-Chloro-9-(2-hydroxypropyl)purine yields enantiomerically pure intermediates for antiviral agents .
Q & A
Q. How to validate theoretical models of this compound’s mechanism against experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
